molecular formula C20H23BrN2O3 B2743816 2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide CAS No. 449750-43-0

2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No. B2743816
CAS RN: 449750-43-0
M. Wt: 419.319
InChI Key: PIEZEMAIRZJVIL-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide” is a complex organic molecule. It contains a bromine atom, which suggests that it might be involved in some type of halogenation reaction . The presence of the morpholin-4-yl group indicates that this compound might have some biological activity, as morpholine is often used in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the morpholin-4-yl group and the introduction of the bromine atom. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholin-4-yl group would likely contribute to the three-dimensionality of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antifungal Applications

One of the significant applications of compounds similar to 2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide is in the field of antifungal treatment. A study highlighted the fungicidal properties of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives against Candida species, demonstrating their potential in combating fungal infections (Bardiot et al., 2015).

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored in various studies. For example, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have shown effectiveness against a range of microbial species, indicating the potential of similar compounds in microbial control (Gul et al., 2017).

Structural and Material Applications

Compounds with a similar structure have been studied for their physical properties and potential material applications. The structural aspects of amide-containing isoquinoline derivatives, which are structurally akin, reveal potential in the creation of gels and crystalline solids, useful in material science (Karmakar et al., 2007).

Therapeutic Applications

The therapeutic effects of morpholine derivatives have been investigated, particularly in the context of anti-inflammatory and antinociceptive activities. Studies on analogs of diphenhydramine, which share structural similarities, show promising results in reducing inflammation and pain (Ahmadi et al., 2012).

Chemical Synthesis and Modification

These compounds are also used in chemical synthesis. Their role as intermediates in the creation of various biologically active molecules is notable, indicating their versatility in chemical reactions and compound synthesis (Jayadevappa et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If it’s a pharmaceutical, the morpholin-4-yl group might be involved in its biological activity .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s a pharmaceutical, further studies might focus on its efficacy and safety in biological systems .

properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-14-11-16(21)12-15(2)20(14)26-13-19(24)22-17-3-5-18(6-4-17)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEZEMAIRZJVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide

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